An In-Depth Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the strategic design of bifunctional molecules is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of NH2-PEG1-CH2CH2-Boc, a versatile PEGylated linker, offering insights into its chemical structure, properties, and applications in the synthesis of PROTACs and other bioconjugates.
Chemical Structure and Properties
NH2-PEG1-CH2CH2-Boc, with the CAS Number 1260092-46-3, is a heterobifunctional linker featuring a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The presence of these two distinct functionalities allows for a sequential and controlled conjugation strategy, a crucial aspect in the multi-step synthesis of complex biomolecules.[1][2][3][4][5]
The single PEG unit enhances the aqueous solubility of the resulting conjugate, a desirable property for improving the pharmacokinetic profile of often lipophilic PROTAC molecules. The Boc protecting group provides a stable shield for one of the primary amines, which can be selectively removed under acidic conditions to allow for subsequent coupling reactions.
A summary of the key physicochemical properties of NH2-PEG1-CH2CH2-Boc is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1260092-46-3 | [1][4] |
| Molecular Formula | C9H19NO3 | [4] |
| Molecular Weight | 189.25 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 264.9 ± 15.0 °C at 760 mmHg | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | 2-8°C, protect from light |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.44 ppm. The methylene (B1212753) protons of the PEG linker and the ethyl chain will appear as multiplets in the range of 2.5 to 3.7 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group around 156 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the PEG and ethyl moieties will resonate in the 40-70 ppm region.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺ at m/z 190.14. Other adducts, such as [M+Na]⁺ at m/z 212.12, may also be observed.
Applications in PROTAC Synthesis
The primary application of NH2-PEG1-CH2CH2-Boc is as a linker in the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic workflow.
PROTAC Synthesis Workflow
The general strategy for synthesizing a PROTAC using NH2-PEG1-CH2CH2-Boc involves a two-step conjugation process. First, the free primary amine of the linker is coupled to a carboxylic acid-functionalized ligand for either the target protein or the E3 ligase via amide bond formation. Subsequently, the Boc protecting group is removed to expose the second primary amine, which is then coupled to the other ligand.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC molecule can enter the cell and simultaneously bind to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols
The following protocols provide a general framework for the use of NH2-PEG1-CH2CH2-Boc in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific ligands.
Protocol 1: Amide Coupling of the First Ligand
This protocol describes the coupling of the free amine of NH2-PEG1-CH2CH2-Boc to a carboxylic acid-containing ligand.
Materials:
-
NH2-PEG1-CH2CH2-Boc
-
Carboxylic acid-functionalized ligand (Ligand A)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH2-PEG1-CH2CH2-Boc (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Ligand A-Linker-Boc).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Boc-protected intermediate (Ligand A-Linker-Boc)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an equal volume of TFA (to a final concentration of 50% v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Protocol 3: Amide Coupling of the Second Ligand
This protocol describes the coupling of the newly exposed amine to the second carboxylic acid-containing ligand.
Materials:
-
Deprotected intermediate (Ligand A-Linker-NH2)
-
Carboxylic acid-functionalized ligand (Ligand B)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as in Protocol 1, using the deprotected intermediate as the amine source and the second ligand as the carboxylic acid source.
-
After work-up, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by MS and NMR.
Case Study: Targeting BCR-ABL in Chronic Myeloid Leukemia
A study by Niu et al. (2021) demonstrated the successful application of a PROTAC strategy to target the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[6] While not using the exact NH2-PEG1-CH2CH2-Boc linker, they synthesized a series of PROTACs using a dasatinib-based warhead connected to an E3 ligase ligand via PEG linkers of varying lengths. Their findings with a PROTAC containing a single PEG unit ("Arg-PEG1-Dasa") are particularly relevant.
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9][10]
Quantitative Data
The study by Niu et al. provides valuable quantitative data on the efficacy of their Arg-PEG1-Dasa PROTAC.
| Parameter | Value (for Arg-PEG1-Dasa) | Description | Reference |
| IC50 | 0.3595 nM | Half-maximal inhibitory concentration for cell proliferation | [6] |
| DC50 | Not explicitly stated | Concentration for 50% protein degradation | [6] |
| Dmax | Not explicitly stated | Maximum percentage of protein degradation | [6] |
The study demonstrated that the PROTAC with a single PEG linker was the most efficient in reducing BCR-ABL levels and inhibiting the proliferation of K562 CML cells.[6]
Conclusion
NH2-PEG1-CH2CH2-Boc is a valuable and versatile heterobifunctional linker for the development of complex bioconjugates, particularly PROTACs. Its defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive functionalities, facilitates a modular and efficient synthetic approach. The ability to sequentially couple different ligands allows for the rational design and optimization of PROTACs with improved physicochemical and pharmacological properties. The case study of targeting BCR-ABL highlights the potential of short-chain PEG linkers in creating potent and effective protein degraders. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like NH2-PEG1-CH2CH2-Boc will be instrumental in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
